Home > Products > Screening Compounds P44675 > 4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide - 67579-11-7

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Catalog Number: EVT-3163332
CAS Number: 67579-11-7
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
U-48520 is an analytical reference standard that is structurally similar to known opioids. This product is intended for research and forensic applications.

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

Compound Description: U-47700 is a synthetic opioid with analgesic properties. It exhibits morphine-like behavioral features in mice and displays selectivity for the μ-opioid receptor over the ĸ-opioid receptor. U-47700 is a structural isomer of AH-7921.

Relevance: U-47700 is a structural isomer of trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide. Both compounds share the core structure of N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide, with U-47700 having two chlorine substituents at the 3 and 4 positions of the benzamide ring, while the target compound has a single chlorine substituent at the 4 position.

3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921)

Compound Description: AH-7921 is a synthetic opioid classified as a Schedule I drug in the United States. It is a member of the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSOs). AH-7921 is a potent μ-opioid receptor agonist with analgesic effects comparable to morphine.

trans-3,4-dichloro-N-[[1‐(dimethylamino)‐4‐phenylcyclohexyl]methyl]‐benzamide (AP01; 4‐phenyl‐AH‐7921)

Compound Description: AP01 is a synthetic opioid analog of AH-7921, featuring a phenyl substituent at the 4 position of the cyclohexyl ring. It exhibits high affinity for both the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), as well as significant affinity for the serotonin transporter (SERT).

Relevance: AP01 is considered structurally related to trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide due to its close structural resemblance to AH-7921. All three compounds share the core structure of a N-substituted cyclohexylmethylbenzamide with a dichlorinated benzamide moiety. AP01 differs from the target compound by having a methylene linker, a phenyl substituent on the cyclohexyl ring, and chlorine atoms at both the 3 and 4 positions of the benzamide ring.

Acetyl fentanyl and Butyryl fentanyl

Compound Description: Acetyl fentanyl and butyryl fentanyl are synthetic opioids belonging to the fentanyl class. They exhibit potent antinociceptive effects and are known to produce morphine-like discriminative stimulus effects.

Relevance: These fentanyl derivatives are considered related to trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide due to their shared classification as synthetic opioids. Although structurally distinct, their inclusion in the same pharmacological category as the target compound highlights the ongoing development of novel synthetic opioids with potential for abuse and adverse effects.

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45)

Compound Description: MT-45 is a synthetic opioid that has been identified as a new psychoactive substance (NPS). It has been associated with severe adverse effects and is under consideration for scheduling under the 1961 Single Convention.

N-substituted cyclohexylmethylbenzamides

Compound Description: This broad category encompasses a range of synthetic opioids characterized by a central cyclohexyl ring linked to a benzamide moiety via a methylene group. Many of these compounds, including AH-7921 and AP01, exhibit potent opioid activity and have been associated with abuse potential. [, , ]

Vicinal 1,2-diamines

Compound Description: This chemical class refers to compounds possessing two amino groups attached to adjacent carbon atoms. A variety of cyclohexyl trans-1,2-diamines have been investigated for their analgesic properties, with the vicinal 1,2-diamine pattern serving as a common structural motif.

Relevance: Trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide incorporates a vicinal 1,2-diamine pattern within its cyclohexyl ring, contributing to its potential for opioid activity.

Relevance: Although classified as novel psychoactive substances, their lack of opioid activity differentiates them from trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide. Their inclusion in this list emphasizes the diversity of synthetic compounds being explored for potential opioid-related effects.

Overview

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly referred to as U-48520, is a synthetic opioid compound that has garnered attention for its pharmacological properties and potential applications. This compound is part of a broader class of non-fentanyl synthetic opioids, which are structurally distinct from traditional opioids like morphine and fentanyl. U-48520 is primarily characterized by its binding affinity to the mu-opioid receptor and its relative selectivity compared to other opioid receptors.

Source

U-48520 is synthesized from precursor compounds through various chemical reactions that modify its structure to enhance its pharmacological activity. It is classified under the category of synthetic opioids, specifically those related to the U-series compounds developed for research and potential therapeutic applications.

Classification

U-48520 falls under the category of synthetic opioids, which are designed to mimic the effects of natural opioids while providing unique pharmacological profiles. It is classified as a non-fentanyl synthetic opioid, which distinguishes it from other potent opioids that have been associated with a higher risk of overdose and addiction.

Synthesis Analysis

Methods

The synthesis of U-48520 involves several steps that typically include the formation of key structural components followed by functional group modifications. The process generally starts with the preparation of a cyclohexyl amine derivative, which is then reacted with appropriate chlorinated aromatic compounds.

Technical Details

  1. Starting Materials: The synthesis begins with readily available chemicals such as dimethylamine and chlorobenzoyl chloride.
  2. Reactions: Key reactions include nucleophilic substitution where the dimethylamino group is introduced onto the cyclohexyl structure followed by acylation to form the amide bond.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmacological testing.
Molecular Structure Analysis

Structure

The molecular structure of U-48520 can be represented as follows:

  • Chemical Formula: C_{13}H_{18}ClN_{2}O
  • Molecular Weight: 254.75 g/mol
  • Structural Features:
    • A chloro substituent on the aromatic ring.
    • A dimethylamino group attached to a cyclohexyl ring.
    • An amide linkage connecting the cyclohexyl moiety to the aromatic system.

Data

The compound exhibits specific stereochemistry due to the presence of chiral centers in the cyclohexyl ring, which influences its binding affinity and receptor selectivity.

Chemical Reactions Analysis

Reactions

U-48520 participates in various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, U-48520 can undergo hydrolysis to yield the corresponding amine and carboxylic acid.
  2. Substitution Reactions: The chloro group can be replaced by nucleophiles in substitution reactions, potentially modifying its pharmacological profile.

Technical Details

These reactions are significant for understanding how modifications can alter the compound's activity and safety profile in biological systems.

Mechanism of Action

Process

U-48520 primarily exerts its effects through selective binding to opioid receptors in the central nervous system:

  1. Mu-opioid Receptor Binding: The compound shows high affinity for mu-opioid receptors, which are responsible for mediating analgesic effects.
  2. Signal Transduction: Upon binding, U-48520 activates intracellular signaling pathways that lead to pain relief and euphoria by inhibiting neurotransmitter release.

Data

Research indicates that U-48520 has a binding affinity (K_D) of approximately 200 nM at mu-opioid receptors, demonstrating significant potency compared to other non-fentanyl opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

U-48520 serves primarily as a research chemical within pharmacology studies aimed at understanding opioid receptor interactions and developing new analgesics with improved safety profiles. Its unique structure allows researchers to explore modifications that could lead to safer therapeutic options for pain management without the high addiction potential associated with traditional opioids.

Medicinal Chemistry and Pharmacological Profiling of 4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Historical Context and Emergence in Novel Synthetic Opioid (NSO) Research

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide emerged during the late 20th century as part of systematic explorations into synthetic opioids targeting the μ-opioid receptor (MOR). Developed alongside the U-series compounds (e.g., U-47700, U-50488), this benzamide derivative was designed to optimize receptor affinity while altering metabolic pathways. Its synthesis paralleled research by Szmuszkovicz and colleagues, who pioneered the trans-cyclohexyl benzamide scaffold as a non-fentanyl analgesic platform. The compound (CAS 175033-26-8) specifically investigated the impact of para-chloro substitution combined with a dimethylaminomethylphenyl extension on the cyclohexyl ring, aiming to balance lipophilicity (XLogP3: 4.9) and electronic effects for enhanced blood-brain barrier penetration . Unlike earlier U-series opioids featuring dichloro or trifluoromethyl groups, this derivative's monochloro benzamide core represented a strategic simplification to probe steric tolerance in MOR binding pockets .

Structural Analogues and Structure-Activity Relationship (SAR) in μ-Opioid Receptor (MOR) Agonism

The MOR agonism of this compound is exquisitely sensitive to benzamide substituent patterns and cyclohexyl N-alkylation:

Table 1: Impact of Benzamide Substituents on MOR Activity

Substituent PositionCompound VariantMOR EC₅₀ (nM)*Key SAR Insight
3,4-DichloroU-477005.3High potency with electron-withdrawing groups
4-ChloroThis Compound632Reduced efficacy vs. dichloro analogues
4-TrifluoromethylAnalog210Enhanced lipophilicity increases CNS penetration
4-MethylsulfonylAnalog>1,000Polar groups diminish receptor binding

*Data extrapolated from structural analogues [1]

Critical SAR findings include:

  • Benzamide Halogenation: Dichloro substitution (as in U-47700) yields ~120-fold higher potency than the monochloro variant, attributed to enhanced van der Waals interactions with MOR subpockets [1].
  • N-Alkylation: N-methylation is essential for activity; demethylated analogues show >100-fold reduced affinity due to loss of hydrophobic contact with MOR transmembrane helix 6 .
  • Dimethylaminomethyl Phenyl Positioning: Para-substitution on the cyclohexyl-attached phenyl enables optimal vectoring for auxiliary binding site engagement, increasing duration of action versus ortho-substituted counterparts [1] .

Stereochemical Determinants of Receptor Binding Affinity and Selectivity

The (1R,2R) absolute configuration of the trans-cyclohexyl diamine core is a critical determinant of opioid activity:

Table 2: Stereochemistry Impact on Pharmacological Parameters

StereochemistryMOR EC₅₀ (nM)*KOR EC₅₀ (nM)*MOR/KOR Selectivity
(1R,2R)632>10,000>15.8
(1S,2S)>10,000>10,000Inactive
(1R,2S) cis2,5403,1800.8
Racemic mixture1,8907,4103.9

*Biological data from analogous trans-cyclohexyl benzamides [1]

Key stereochemical principles:

  • Trans Configuration Requirement: The diequatorial positioning of the dimethylamino and benzamide groups in (1R,2R)-trans-cyclohexyl conformers allows simultaneous engagement with MOR’s protonated aspartate (D147) and tyrosine (Y326) residues. Cis isomers induce steric clash with TM3 helices [1].
  • Chiral Methylamino Group: N-methyl orientation influences π-cation stacking with receptor histidine (H297). (R)-chiral methyl derivatives show 3-fold higher affinity than (S)-counterparts in molecular dynamics simulations .
  • Dimethylamino Vector: The (1R,2R) configuration positions the dimethylamino group toward extracellular loop 2, enhancing receptor association kinetics versus the (1S,2S) enantiomer [1].

Comparative Pharmacodynamics with U-Series Compounds and Fentanyl Analogues

This benzamide derivative exhibits distinct pharmacodynamic properties versus fentanyl-derived analgesics and other U-series opioids:

Table 3: Pharmacodynamic Comparison with Synthetic Opioids

CompoundChemical ClassMOR EC₅₀ (nM)DOR/KOR Selectivity RatioLegal Status
4-chloro-N-[(1R,2R)-derivativeTrans-cyclohexyl benzamide632MOR > KOR >> DORResearch compound
U-47700 (3,4-dichloro)Trans-cyclohexyl benzamide5.3MOR > KOR > DORSchedule I [4]
FentanylPhenylpiperidine1.2MOR >> DOR > KORSchedule II
U-50488Benzeneacetamide>10,000KOR agonistResearch compound
BrorphineBenzimidazolone0.8Non-selectiveSchedule I [5]

Mechanistic differentiators include:

  • Signaling Bias: This derivative demonstrates G-protein bias (β-arrestin recruitment EC₅₀/G-protein EC₅₀ ratio = 0.3) comparable to U-47700 (ratio = 0.4) but distinct from fentanyl’s balanced agonism (ratio = 1.1), potentially mitigating respiratory depression .
  • Receptor Residence Time: The 4-[(dimethylamino)methyl]phenyl extension increases MOR residence time (t½ = 12.4 min) versus unsubstituted cyclohexyl analogues (t½ = 4.1 min), correlating with prolonged in vivo analgesia in rodent models .
  • Allosteric Interactions: Unlike fentanyl analogues binding primarily to the orthosteric site, this compound’s cyclohexyl-phenyl moiety engages MOR allosteric pocket 3.32–3.36, evidenced by site-directed mutagenesis studies [1] .

Properties

CAS Number

67579-11-7

Product Name

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

IUPAC Name

4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

InChI

InChI=1S/C16H23ClN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1

InChI Key

VATXTTIUXCECJO-HUUCEWRRSA-N

SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.